3-Chloro-4-vinylpyridine
Overview
Description
3-Chloro-4-vinylpyridine is an organic compound with the molecular formula C7H6ClN and a molecular weight of 139.58 g/mol . It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a vinyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Chloro-4-vinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Chloro-4-vinylpyridine is a chemical compound that primarily targets anion exchangers . These are proteins that facilitate the transport of anions across a cell membrane. They play a crucial role in maintaining the balance of ions within cells and are involved in various physiological processes .
Mode of Action
The compound interacts with its targets through a process known as spontaneous polymerization . This involves the reaction of 4-vinylpyridine with alkyl dibromides, leading to the formation of strongly basic anion exchangers . The resulting changes include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the extraction of noble metal chloro complexes and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides . The downstream effects include the production of fine organic synthesis products, such as cyclic carbonates .
Result of Action
The molecular and cellular effects of this compound’s action include the extraction of noble metal chloro complexes from acidic aqueous solutions and the addition of CO2 to epoxides . These processes are facilitated by the anion exchangers synthesized through the interaction of 4-vinylpyridine with alkyl dibromides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction of noble metal chloro complexes and the addition of CO2 to epoxides are processes that can be affected by the pH of the solution . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and the presence of other chemical substances .
Safety and Hazards
When handling 3-Chloro-4-vinylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 3-Chloro-4-vinylpyridine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions with its vinyl group. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses to DNA damage . Additionally, it can activate certain signaling pathways by binding to and modifying key signaling proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing detoxification processes and protecting against oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which catalyze its oxidation and conjugation, respectively . These metabolic reactions can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. This distribution is crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These localizations can affect its ability to interact with specific biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 4-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles for Substitution: Amines, thiols.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine compounds depending on the nucleophile used.
Comparison with Similar Compounds
4-Vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloropyridine: Lacks the vinyl group, limiting its polymerization potential.
2-Chloro-4-vinylpyridine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 3-Chloro-4-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-4-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUTUYDMZQPKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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